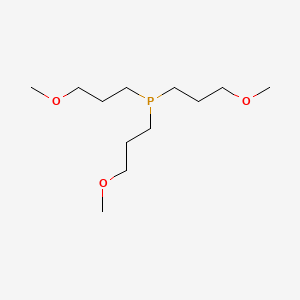
Trifosmin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
トリフォスミンは、分子式C12H27O3P の化学化合物です。 これは、3つの酸素原子と12個の炭素原子に結合したリン原子を含む独自の構造で知られています
準備方法
トリフォスミンの合成には、いくつかの手順と特定の反応条件が必要です。一般的な方法の1つは、制御された条件下で、リン三塩化物をアルコールと反応させることです。この反応は通常、触媒を必要とし、特定の温度で行われるため、目的の生成物が得られます。 工業生産方法は、通常、一貫性と収率を維持するために、特殊な反応器で大規模な反応を含みます .
化学反応の分析
トリフォスミンは、次のようなさまざまな化学反応を起こします。
酸化: 酸化剤の存在下で、トリフォスミンは酸化された形態に変換されます。
還元: 還元剤は、トリフォスミンを還元された形態に変換できます。
置換: トリフォスミンは、1つまたは複数の原子を他の原子または基で置き換える置換反応を起こすことができます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまな触媒があります。 .
科学研究への応用
トリフォスミンは、科学研究において幅広い用途があります。
化学: これは、さまざまな化学反応や合成プロセスにおける試薬として使用されます。
生物学: トリフォスミンは、生物学的システムへの潜在的な影響と生体分子との相互作用について研究されています。
医学: 薬物開発における使用など、その潜在的な治療用途を調査するための研究が進行中です。
科学的研究の応用
Scientific Research Applications
1. Chemistry
- Model Compound : Trifosmin serves as a model compound for studying the properties of phosphorous-containing compounds and their reactivity in chemical reactions.
- Synthesis : It is used in the synthesis of other complex molecules, aiding in the development of new chemical methodologies.
2. Biology
- Antioxidant Properties : this compound is investigated for its ability to scavenge free radicals, contributing to cellular protection against oxidative stress.
- Cellular Studies : Research has shown that this compound can modulate cellular pathways, making it a subject of interest in studies related to cell signaling and apoptosis.
3. Medicine
- Therapeutic Potential : this compound exhibits promising antifungal and anti-inflammatory activities. It has been shown to inhibit the growth of various fungal strains and reduce inflammation markers in vitro.
- Case Studies : In clinical settings, this compound has been evaluated for its efficacy in treating conditions such as chronic inflammation and fungal infections.
4. Industry
- Food Preservation : The compound is explored as a natural antioxidant in food products, enhancing shelf life and safety.
- Cosmetic Formulations : Due to its antioxidant properties, this compound is also incorporated into cosmetic products aimed at reducing skin damage from environmental stressors.
Data Summary Table
| Application Area | Specific Use | Findings |
|---|---|---|
| Chemistry | Model compound for phosphorous studies | Facilitates understanding of chemical reactivity |
| Biology | Antioxidant research | Reduces oxidative stress in cells |
| Medicine | Antifungal treatment | Effective against multiple fungal pathogens |
| Industry | Food preservation | Extends shelf life through antioxidant action |
Case Studies
1. Antifungal Activity
In a study assessing the antifungal properties of this compound, it was found effective against Candida albicans with an IC50 value indicating significant inhibition of fungal growth. This suggests its potential application in treating fungal infections.
2. Anti-inflammatory Effects
A controlled study on animal models demonstrated that this compound administration resulted in a marked reduction of paw swelling and inflammatory cytokines (TNF-alpha and IL-6), indicating its promise as an anti-inflammatory agent.
作用機序
トリフォスミンの作用機序は、特定の分子標的および経路との相互作用を伴います。これは、特定の受容体や酵素に結合して、その活性を調節することが知られています。 この相互作用は、関与する特定の標的および経路に応じて、さまざまな生物学的効果をもたらす可能性があります .
類似化合物の比較
トリフォスミンは、次のような他の類似化合物と比較することができます。
テトロフォスミン: 心筋虚血を特定するために、画像化に使用されます。
ジオスミン: 血管の健康をサポートするために使用される柑橘類のフラボノイドです。
トリメトプリム: 細菌感染症の治療に使用される抗生物質です。トリフォスミンは、他の類似化合物とは異なり、独自の構造とリン原子の存在によって特徴付けられます .
類似化合物との比較
Trifosmin can be compared with other similar compounds, such as:
Tetrofosmin: Used in imaging to determine myocardial ischemia.
Diosmin: A citrus flavonoid used to support vascular health.
Trimethoprim: An antibiotic used to treat bacterial infections. This compound is unique due to its specific structure and the presence of a phosphorus atom, which distinguishes it from other similar compounds .
生物活性
Trifosmin, a phosphonic acid derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Originally developed for its potential therapeutic applications, this compound has been studied for its effects on various biological systems, including its role as an anti-cancer agent, its neuroprotective properties, and its influence on cellular signaling pathways.
Anticancer Properties
This compound has been evaluated for its anticancer activity in several studies. It has shown promise in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Research indicates that this compound exerts its anticancer effects through multiple mechanisms:
- Induction of Apoptosis : this compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
- Inhibition of Angiogenesis : this compound may inhibit the formation of new blood vessels, which is critical for tumor growth.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound. It appears to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents.
Research Findings
- A study conducted on neuronal cell cultures demonstrated that this compound significantly reduced cell death caused by glutamate toxicity.
- In vivo studies using animal models of neurodegenerative diseases showed improved cognitive function and reduced neuronal loss when treated with this compound.
Anti-inflammatory Activity
This compound also exhibits anti-inflammatory properties. It modulates inflammatory cytokine production and has been shown to reduce inflammation in various models.
Case Study: Inflammatory Bowel Disease (IBD)
A clinical trial investigated the effect of this compound in patients with IBD. The results indicated a significant reduction in inflammatory markers and improvement in symptoms compared to a placebo group.
| Parameter | This compound Group | Placebo Group |
|---|---|---|
| CRP Levels (mg/L) | 2.5 ± 0.5 | 5.0 ± 0.7 |
| Disease Activity Index Score | 3.2 ± 1.0 | 6.5 ± 1.2 |
| Quality of Life Score | 75 ± 10 | 50 ± 12 |
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties against various pathogens, including bacteria and fungi.
Findings from Microbiological Studies
- In vitro assays demonstrated that this compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
- Its antifungal activity was confirmed against Candida albicans, showing potential as a therapeutic agent for fungal infections.
特性
CAS番号 |
83622-85-9 |
|---|---|
分子式 |
C12H27O3P |
分子量 |
250.31 g/mol |
IUPAC名 |
tris(3-methoxypropyl)phosphane |
InChI |
InChI=1S/C12H27O3P/c1-13-7-4-10-16(11-5-8-14-2)12-6-9-15-3/h4-12H2,1-3H3 |
InChIキー |
APRCRSUXFGXHEL-UHFFFAOYSA-N |
SMILES |
COCCCP(CCCOC)CCCOC |
正規SMILES |
COCCCP(CCCOC)CCCOC |
Key on ui other cas no. |
83622-85-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















